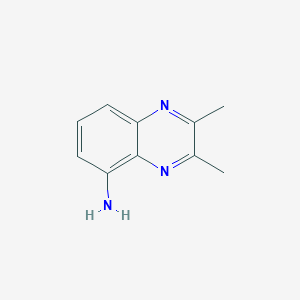

2,3-Dimethylquinoxalin-5-amine

Description

Overview of Quinoxaline (B1680401) Heterocycles in Contemporary Chemical Research

Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a prominent class of heterocyclic compounds. researchgate.net Their versatile chemical nature allows for a wide range of substitutions, leading to a vast library of derivatives with diverse properties. researchgate.netpharmacophorejournal.com In medicinal chemistry, quinoxaline-based structures are recognized as "privileged scaffolds" due to their presence in numerous biologically active molecules. nih.gov They have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govbohrium.com

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net This straightforward and adaptable method has facilitated the exploration of a multitude of substituted quinoxalines. Beyond their medicinal applications, these compounds are also utilized in materials science as components of fluorescent materials, dyes, and organic semiconductors. nih.govmdpi.comresearchgate.net

Significance of Amine-Substituted Quinoxalines in Pharmaceutical and Materials Sciences

The introduction of an amine group onto the quinoxaline scaffold significantly influences the molecule's electronic properties and biological activity. Amine-substituted quinoxalines have demonstrated a broad spectrum of pharmacological effects. For instance, certain C-2 amine-substituted quinoxalines have shown potent antibacterial activity. rsc.orgrsc.org The position and nature of the amine substituent can drastically alter the compound's selectivity and efficacy. researchgate.net

In the realm of materials science, the electron-donating nature of the amino group, when coupled with the electron-accepting quinoxaline core, can give rise to molecules with interesting photophysical properties. These "push-pull" systems are valuable in the development of dyes, pH indicators, and materials for optoelectronics. researchgate.net The ability to tune these properties through synthetic modifications makes amine-substituted quinoxalines attractive building blocks for functional materials.

Research Rationale and Scope for 2,3-Dimethylquinoxalin-5-amine Investigations

While extensive research has been conducted on various quinoxaline derivatives, a comprehensive investigation specifically targeting this compound appears to be limited. Much of the existing literature focuses on the synthesis and biological evaluation of other isomers, particularly the 6-amino substituted quinoxalines. nih.govfrontiersin.org There is a clear need for detailed studies on the synthesis, characterization, and potential applications of the 5-amino isomer to fully understand the structure-activity relationships within this class of compounds. The exploration of its chemical reactivity and potential as a precursor for more complex heterocyclic systems also remains an area ripe for investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHATBFPSZWBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484741 | |

| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-68-8 | |

| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization Strategies of the 2,3 Dimethylquinoxalin 5 Amine Framework

Reactivity of the Aminophenyl Moiety

The aminophenyl moiety of 2,3-dimethylquinoxalin-amine, specifically the amino group at the 6-position, is a key site for a variety of chemical transformations. Its nucleophilic character allows for derivatization, which has been explored for the generation of libraries of compounds with potential biological activity.

Nucleophilic Reactions and Amine Derivatization

The primary amine group on the quinoxaline (B1680401) ring is nucleophilic and readily participates in reactions with various electrophiles. This reactivity has been harnessed to create a diverse range of derivatives. A notable example is the reaction of 2,3-disubstituted quinoxalin-6-amine analogs with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively nih.gov. These reactions typically proceed in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) nih.gov.

The synthesis of a library of quinoxalinylurea and thiourea analogs demonstrated the versatility of the amino group in this context. For instance, 2,3-dimethylquinoxalin-6-amine (B1295510) can be reacted with various phenyl isocyanates and isothiocyanates to yield the corresponding N-(2,3-dimethylquinoxalin-6-yl)-N'-phenylureas and thioureas. The reaction conditions are generally mild, and the products can be obtained in good yields nih.gov.

Cyclization Reactions Involving the Amine Group for Fused Heterocycles

While specific examples of cyclization reactions starting directly from 2,3-dimethylquinoxalin-5-amine are not extensively documented in the reviewed literature, the inherent reactivity of the aromatic amine group suggests its potential as a precursor for the synthesis of fused heterocyclic systems. In principle, the amine can act as a nucleophile in intramolecular or intermolecular condensation reactions with appropriate bifunctional electrophiles to construct new rings fused to the quinoxaline core. For example, reaction with a β-ketoester could potentially lead to the formation of a fused pyrimido-quinoxaline system after initial condensation and subsequent cyclization.

N-Alkylation and Acylation of the Amine Functionality

N-Acylation

The N-acylation of the amine group on the quinoxaline ring is a straightforward and efficient transformation. 2,3-Disubstituted quinoxalin-6-amine analogs have been successfully acylated using acetyl chloride in dichloromethane, yielding the corresponding acetamide derivatives nih.gov. This reaction highlights the nucleophilicity of the amino group, allowing for the introduction of various acyl groups.

Another important acylation-related reaction is the formation of sulfonamides. The reaction of 2,3-disubstituted quinoxalin-6-amines with tosyl chloride in the presence of triethylamine (TEA) has been reported to yield the corresponding tolylsulfonamides. However, the outcomes of this reaction can be complex, with possibilities of rearranged, monosubstituted, and disubstituted products depending on the specific substituents at the 2 and 3-positions of the quinoxaline ring nih.gov.

| Reactant (2,3-Disubstituted quinoxalin-6-amine) | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine | Acetyl Chloride | N-(2,3-dimethylquinoxalin-6-yl)acetamide | nih.gov |

| 2,3-Di(furan-2-yl)quinoxalin-6-amine | Acetyl Chloride | N-(2,3-di(furan-2-yl)quinoxalin-6-yl)acetamide | nih.gov |

| 2,3-Dimethylquinoxalin-6-amine | Phenylisocyanate | 1-(2,3-dimethylquinoxalin-6-yl)-3-phenylurea | nih.gov |

| 2,3-Di(furan-2-yl)quinoxalin-6-amine | Phenylisocyanate | 1-(2,3-di(furan-2-yl)quinoxalin-6-yl)-3-phenylurea | nih.gov |

| 2,3-Dimethylquinoxalin-6-amine | Tosyl Chloride | N-(2,3-dimethylquinoxalin-6-yl)-4-methylbenzenesulfonamide | nih.gov |

N-Alkylation

Direct N-alkylation of this compound is a plausible transformation, although specific examples are not detailed in the available literature. Generally, aromatic amines can be alkylated using alkyl halides or other alkylating agents, often under basic conditions. However, polyalkylation can be a competing side reaction.

Further Functionalization of the Quinoxaline Ring System

Beyond the reactivity of the amino group, the quinoxaline ring itself can be a target for further functionalization, allowing for the introduction of additional substituents and the construction of more complex molecular architectures.

Site-Selective Functionalization Methodologies

The functionalization of the quinoxaline ring is influenced by the existing substituents. The electron-donating amino group and the electron-withdrawing pyrazine (B50134) ring create a specific electronic environment that can direct incoming electrophiles or other reagents to particular positions. While specific site-selective functionalization methods for this compound are not well-documented, general principles of electrophilic aromatic substitution on substituted quinoxalines would apply. The positions ortho and para to the strongly activating amino group would be expected to be the most reactive towards electrophiles, with steric hindrance from the adjacent methyl group potentially influencing the regioselectivity.

Incorporation into Polymeric and Macrocyclic Architectures

The bifunctional nature of this compound, possessing a reactive amino group and a heterocyclic core, makes it a potential monomer for incorporation into polymeric and macrocyclic structures. The amino group can be utilized for polymerization reactions such as the formation of polyamides or polyureas through condensation with appropriate diacyl chlorides or diisocyanates, respectively.

Similarly, its structure is suitable for the synthesis of macrocycles. For instance, a condensation reaction between two molecules of an aminoquinoxaline derivative and a suitable difunctional linker could lead to the formation of a macrocyclic structure. While specific examples involving this compound are not prevalent in the literature, the general principles of polymer and macrocycle synthesis provide a framework for its potential applications in these areas.

Structure Activity Relationship Sar Investigations of Amine Substituted Quinoxalines

Methodological Approaches in SAR Analysis

The exploration of the SAR of amine-substituted quinoxalines involves a systematic process of synthesizing analogs and evaluating their biological activities. A common approach begins with the creation of a focused chemical library of quinoxaline (B1680401) analogs. researchgate.net This often involves the synthesis of a core scaffold, such as a substituted quinoxalin-amine, which is then elaborated with various functional groups. nih.gov

One key methodological step is the synthesis of the quinoxaline core, which can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org For generating amine-substituted quinoxalines, a common precursor is a nitro-quinoxaline, which is then reduced to the corresponding amine. This amine can then be further modified to explore the impact of different substituents. nih.gov

Once the library of compounds is synthesized, they are screened against a panel of biological targets, such as various cancer cell lines, to determine their potency. nih.govresearchgate.net The data from these screenings are then analyzed to identify trends in how chemical structure relates to biological activity. This analysis often involves comparing the activity of compounds with systematic variations in their structure, such as the position of a substituent or the nature of a functional group. mdpi.com Computational methods, such as molecular docking, can also be employed to understand the binding interactions of the most active compounds and to rationalize the observed SAR. researchgate.net

Influence of Amine Position and Substituents on Biological Potency

The position of the amine group on the quinoxaline ring and the nature of other substituents have a profound impact on the biological potency of these compounds. SAR studies have demonstrated that even minor changes to the structure can lead to significant differences in activity. nih.gov

The isomeric position of the amine group on the quinoxaline scaffold is a critical determinant of biological activity. While direct comparative studies focusing solely on the isomers of 2,3-dimethylquinoxalin-amine are not extensively detailed in the provided search results, the broader literature on quinoxaline SAR emphasizes the importance of substituent placement. For instance, in a series of quinoxaline-based ligands for the 5-HT3A and 5-HT3AB receptors, the positioning of an amino group was a key factor in determining receptor selectivity. nih.gov

Systematic variation of the amine position allows for the probing of the steric and electronic requirements of the biological target. The differential potencies observed among isomers can often be attributed to the specific interactions, such as hydrogen bonding or hydrophobic interactions, that the amine group can form within the binding site of a receptor or enzyme.

The presence of methyl groups at the 2 and 3-positions of the quinoxaline ring can significantly modulate the biological activity of aminoquinoxalines. These methyl groups can influence the molecule's lipophilicity, steric profile, and electronic properties, all of which can affect its interaction with biological targets. nih.gov

In some contexts, the introduction of methyl groups can enhance lipophilicity, which may improve cell permeability and lead to increased biological activity. nih.gov For example, in a study of certain quinoxaline derivatives, the presence of a methyl group was found to contribute to higher antimicrobial activity, which was attributed to increased lipophilicity facilitating passage through the microbial cell wall. nih.gov

Conversely, the steric bulk of the methyl groups can also play a role. Depending on the topology of the target's binding site, these groups could either promote a more favorable binding conformation or introduce steric hindrance that reduces affinity. The electronic effect of methyl groups, being weakly electron-donating, can also influence the reactivity and binding characteristics of the quinoxaline system.

The following table summarizes the general influence of methyl and amine substituents on the biological activity of the quinoxaline scaffold based on reported SAR studies.

| Substituent | Position(s) | General Influence on Biological Activity | Rationale |

| Amine (-NH2) | Varies | Can be essential for activity, acting as a key pharmacophoric feature. mdpi.com | Often involved in crucial hydrogen bonding interactions with the biological target. mdpi.com |

| Methyl (-CH3) | 2, 3 | Can enhance activity by increasing lipophilicity and influencing molecular conformation. nih.gov | Increased lipophilicity can improve cell membrane permeability. nih.gov |

Correlation of Molecular Features with Pharmacological Profiles

The pharmacological profile of an amine-substituted quinoxaline is a direct consequence of its molecular features. SAR studies aim to establish a clear correlation between these features and the observed biological effects. For example, the presence of hydrogen bond donors and acceptors is a critical molecular feature for many biologically active quinoxalines. mdpi.com

In the context of anticancer activity, the antiproliferative effects of quinoxaline derivatives have been shown to be highly dependent on the substitution pattern. nih.gov For instance, in a study of 2,3-substituted quinoxalin-6-amine analogs, the conversion of the amine to a urea (B33335) or amide was found to be a key determinant of antiproliferative activity. researchgate.netnih.gov

The electronic properties of substituents also play a significant role. Electron-donating groups and electron-withdrawing groups can alter the electron density of the quinoxaline ring system, thereby influencing its interaction with biological macromolecules. mdpi.com For example, the substitution pattern on a phenyl ring attached to the quinoxaline core has been shown to be a major determinant of activity. researchgate.net

The table below illustrates the correlation between specific molecular features and the pharmacological profiles of quinoxaline derivatives as identified in various SAR studies.

| Molecular Feature | Pharmacological Profile | Example from SAR Studies |

| Amine group converted to urea | Antiproliferative activity | A bisfuranylquinoxalineurea analog demonstrated low micromolar potency against a panel of cancer cell lines. nih.govresearchgate.net |

| Presence of a hydrogen-bond donor/acceptor in a side chain | Anticancer properties | A hydrazide side chain with a p-cresol or pyridine moiety showed higher inhibitory activity. mdpi.com |

| Substitution with electron-withdrawing groups | Modulation of activity | A CF3 group on a phenyl ring attached to a quinoxaline urea improved activity compared to electron-donating groups. nih.gov |

| Lipophilic substituents (e.g., methyl groups) | Antimicrobial activity | Increased lipophilicity from methyl groups was correlated with higher antimicrobial activity. nih.gov |

Molecular Mechanisms and Interactions of Quinoxaline Amines

Binding Interactions with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

While specific binding data for 2,3-Dimethylquinoxalin-5-amine is not extensively detailed in the available literature, research on analogous quinoxaline (B1680401) amines provides significant insight into their interactions with key biological macromolecules.

Enzymes: Studies on phenylisoxazole quinoxalin-2-amine (B120755) hybrids have demonstrated their potential as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes management. Molecular docking studies revealed that these compounds bind to the active sites of these enzymes through a combination of interactions. For instance, with the α-glucosidase enzyme, potent inhibitors formed hydrogen bonds via substituents on the phenylisoxazole ring and engaged in π-π T-shaped and π-alkyl interactions through the quinoxaline group with residues like HIS1727 and ARG1730. nih.gov This indicates the quinoxaline core is crucial for anchoring the ligand within the enzyme's active site. nih.gov

| Compound Type | Target Enzyme | Key Interacting Residues | Types of Interaction |

| Phenylisoxazole quinoxalin-2-amine hybrid (5c) | α-Glucosidase | ARG1311, ASN1792, HIS1727, ARG1730 | Hydrogen Bond, π-π T-shaped, π-alkyl |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-Glucosidase | TYR1787, ASN1792, HIS1727, ARG1730 | Hydrogen Bond, π-π T-shaped, π-alkyl |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-Amylase | ASP300, HIS101, LYS200 | Hydrogen Bond |

This table summarizes key binding interactions identified in molecular docking studies for potent quinoxaline-amine inhibitors. nih.gov

Receptors: Quinoxaline amine derivatives have been investigated for their affinity to various receptors. For example, 5-bromo-6-[2-imidazoline-2-yl amino] quinoxaline (UK-14304) has been shown to bind to α2-adrenergic receptor subtypes. nih.gov The binding affinity of such compounds is critical for their pharmacological effect, and the amine group often serves as a key pharmacophoric feature for receptor recognition. nih.gov

Nucleic Acids: The planar structure of the quinoxaline ring system makes it a candidate for intercalation or groove binding with DNA. researchgate.net Some alkoxy-substituted aminoquinoxalines have been shown to occupy the minor groove of the DNA double helix, primarily through π-stacking interactions. researchgate.net However, other studies on 2,3-bifunctionalized quinoxalines suggest that strong intramolecular hydrogen bonds within the molecule can sometimes limit their interaction with DNA, leading to minimal biological activity in this regard. nih.gov The ability of a quinoxaline amine to interact with DNA can be significantly altered by the presence of other substituents that affect the molecule's charge distribution and geometry. nih.gov The N-hydroxy metabolite of a related heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has been shown to induce oxidative DNA damage, suggesting a mechanism of interaction beyond simple binding. nih.govnih.gov

Modulatory Effects on Key Cellular Processes (e.g., Enzyme Activity, DNA Replication)

Quinoxaline amines can exert significant modulatory effects on cellular processes, primarily through the inhibition of key enzymes.

Enzyme Activity: As noted, certain quinoxaline-amine hybrids are effective inhibitors of carbohydrate-hydrolyzing enzymes. nih.gov Compound 5c, a phenylisoxazole quinoxalin-2-amine hybrid, was identified as a potent α-glucosidase inhibitor with an IC50 value of 15.2 ± 0.3 μM. researchgate.net Another derivative, compound 5h, demonstrated dual inhibitory activity against both α-amylase (IC50 = 16.4 ± 0.1 μM) and α-glucosidase (IC50 = 31.6 ± 0.4 μM). researchgate.net The inhibition of these enzymes can modulate carbohydrate metabolism, a key cellular process. Molecular dynamics studies suggest these compounds are stable within the enzyme active sites, and in some cases, may share a similar mechanism of action to commercially available drugs. nih.gov

| Compound | Target Enzyme | IC50 Value (μM) |

| Phenylisoxazole quinoxalin-2-amine hybrid (5c) | α-Glucosidase | 15.2 ± 0.3 |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-Amylase | 16.4 ± 0.1 |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-Glucosidase | 31.6 ± 0.4 |

This table presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline-amine hybrids against key metabolic enzymes. researchgate.net

DNA Replication: While direct inhibition of the enzymes of DNA replication like DNA polymerase or helicase by this compound is not well-documented, related compounds can interfere with DNA integrity, which would consequently affect replication. youtube.com For instance, heterocyclic aromatic amines can cause DNA strand breaks after metabolic activation. researchgate.net The N-hydroxy metabolite of MeIQx induces oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine and DNA cleavage at specific residues, a process enhanced by the presence of Cu(II) and NADH. nih.govnih.gov Such damage necessitates cellular repair; if left unrepaired, it can block the progression of the replication fork, thereby modulating the process of DNA replication.

Role of Amine Functionality in Receptor-Ligand Recognition

The amine group on the quinoxaline scaffold is a critical determinant of biological activity, often acting as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH. Its role is clearly demonstrated in structure-activity relationship (SAR) studies.

Research on 2,3-substituted quinoxalin-6-amine analogs has shown that modifications to the amine group drastically alter their antiproliferative activity against cancer cell lines. nih.gov A focused library of compounds was created where the amine at the 6-position was functionalized to form acetyl, phenylurea, and tolylsulfonamide derivatives. nih.gov The results indicated that a urea (B33335) linker between the quinoxaline core and a substituted phenyl ring was optimal for antiproliferative activity, highlighting that the amine group serves as a crucial handle for chemical modification and as a key interacting element. nih.gov Simply having an unsubstituted amine is often not sufficient; its incorporation into a larger functional group like a urea or amide is necessary for potent activity, suggesting the size, electronics, and hydrogen-bonding capacity of the entire substituent at this position are vital for target recognition. nih.gov

| Quinoxaline Core | Substitution at 6-Amine Position | Antiproliferative Activity |

| 2,3-di(furan-2-yl)quinoxaline | Acetyl (Compound 5a) | Active |

| 2,3-di(furan-2-yl)quinoxaline | Phenylurea (Compound 5b) | Active |

| 2,3-diphenylquinoxaline | Phenylurea (Compound 5f) | Active |

| 2,3-dimethylquinoxaline (B146804) | Phenylurea (Compound 5e) | Inactive |

This table illustrates how different functionalizations of the 6-amine group on various 2,3-substituted quinoxaline cores influence their growth inhibitory effects on cancer cell lines. nih.gov

Bioisosteric Relationships and Analog Design in Medicinal Chemistry

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry for optimizing drug properties. cambridgemedchemconsulting.com The amine group is a common target for bioisosteric replacement to modulate a compound's basicity (pKa), lipophilicity, metabolic stability, and target-binding interactions. cambridgemedchemconsulting.com

For an aromatic amine like that in this compound, several bioisosteric replacements can be considered in analog design:

Classical Bioisosteres: Groups like -OH, -SH, and -CH3 can be considered, although they significantly alter the hydrogen bonding and electronic properties compared to an -NH2 group. cambridgemedchemconsulting.com

Non-Classical Bioisosteres: More sophisticated replacements aim to mimic the spatial and electronic characteristics of the amine group. Examples include:

Hydroxylamine (-NHOH)

Hydrazine (-NHNH2)

Amide or sulfonamide moieties (if the amine is a linking group)

Small heterocyclic rings that can present a nitrogen atom in a similar vector space.

Computational and Theoretical Investigations in 2,3 Dimethylquinoxalin 5 Amine Research

Quantum Chemical Analyses for Electronic Structure and Reactive Sites

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, molecular geometry, and reactivity of 2,3-Dimethylquinoxalin-5-amine. researchgate.netnih.gov These calculations can provide a detailed picture of the electron distribution within the molecule, highlighting regions that are electron-rich or electron-deficient.

Key parameters derived from quantum chemical analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For quinoxaline (B1680401) derivatives, these parameters help in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. For this compound, the nitrogen atoms of the quinoxaline ring and the amino group are expected to be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit positive potential.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capacity, likely localized on the amino group and quinoxaline ring. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capacity, likely distributed over the quinoxaline ring system. |

| HOMO-LUMO Gap | ~ 4.3 eV | Suggests good chemical stability. |

| Dipole Moment | ~ 2.5 D | Indicates a moderate polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. abjournals.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand. For this compound, molecular docking studies can be performed against a variety of enzymes and receptors implicated in different diseases. For instance, quinoxaline derivatives have been investigated as inhibitors of targets like VEGFR-2 in cancer therapy. nih.gov

In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein. The docking algorithm then samples different conformations and orientations of the ligand, scoring them based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-target complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can validate the docking poses and provide insights into the conformational changes that may occur upon ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. abjournals.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. For this compound, QSAR studies would involve a dataset of quinoxaline derivatives with known biological activities against a specific target.

The process begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates these descriptors to the observed biological activity.

A robust QSAR model for quinoxaline derivatives can provide valuable insights into the structural features that are crucial for their activity. nih.gov For example, a model might reveal that the presence of a hydrogen bond donor at a specific position or a certain steric bulk is essential for high potency. This information can then be used to guide the design of new derivatives of this compound with enhanced biological activity.

In Silico Prediction of Pharmacokinetic Properties (e.g., Absorption, Distribution, Metabolism, Excretion)

In addition to predicting biological activity, computational methods are widely used to forecast the pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. nih.govsemanticscholar.org These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly failures in later stages. idaampublications.in

For this compound, various computational models can be used to predict its ADME profile. For instance, its absorption can be estimated by predicting its solubility and permeability across biological membranes, often guided by Lipinski's rule of five. mdpi.com The distribution of the compound in the body can be predicted by estimating its plasma protein binding and its ability to cross the blood-brain barrier.

Metabolism is a critical aspect of pharmacokinetics, and in silico tools can predict the potential sites of metabolism by cytochrome P450 enzymes. nih.gov The excretion pathways and potential for toxicity can also be assessed using computational models. mdpi.com These predictions, while not a substitute for experimental validation, provide a valuable initial assessment of the drug-likeness of this compound and can help prioritize it for further development. udhtu.edu.ua

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 187.23 g/mol | Complies with Lipinski's rule (<500) |

| LogP | ~ 2.1 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10) |

| GI Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Likely to be a non-permeant | Reduced potential for CNS side effects |

Note: The values in this table are based on general predictions for similar chemical structures and serve as illustrative examples.

Emerging Applications and Materials Science Perspectives

Integration into Functional Organic Materials (e.g., Electroluminescent Devices, Organic Semiconductors)

The quinoxaline (B1680401) moiety is a well-established electron-deficient system, which, when combined with electron-donating groups like the 5-amino substituent, creates a classic donor-acceptor (D-A) structure. This configuration is highly sought after in the design of functional organic materials for electronic and optoelectronic applications. The intramolecular charge transfer (ICT) from the amino group (donor) to the quinoxaline core (acceptor) is a key feature that governs the material's photophysical and electronic properties.

Derivatives of quinoxaline have demonstrated significant potential as emissive and charge-transporting materials. For instance, related 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been synthesized and characterized as yellow-blue fluorescent materials. These compounds exhibit ICT transitions in their absorption spectra and can function as ambipolar materials, meaning they can transport both electrons and holes. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials are critical parameters for their application in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific studies on 2,3-Dimethylquinoxalin-5-amine are not extensively detailed in the available literature, the properties of analogous quinoxaline-based D-A compounds suggest its potential utility. The amino group at the 5-position can significantly influence the electronic distribution, tuning the HOMO-LUMO energy gap and, consequently, the emission color and charge carrier mobility. Research on similar quinoxaline derivatives has shown that they can serve as organic semiconductors in top-contact/bottom-gate OFETs, exhibiting p-channel characteristics with notable hole mobilities.

Below is a table summarizing the typical electronic properties of related quinoxaline amine derivatives, illustrating the range of performance that could be anticipated from materials based on the this compound scaffold.

| Property | Typical Range for Quinoxaline Amine Derivatives | Significance in Organic Electronics |

| Absorption Max (λabs) | 390 - 461 nm | Indicates the energy of intramolecular charge transfer (ICT). |

| Emission Max (λem) | 465 - 566 nm | Determines the color of light emitted in electroluminescent devices. |

| HOMO Energy Level | -5.18 to -5.79 eV | Influences hole injection and transport capabilities. |

| LUMO Energy Level | -3.22 to -3.53 eV | Influences electron injection and transport capabilities. |

| Electrochemical Band Gap | 2.0 - 2.5 eV | Dictates the energy required for electron excitation and affects emission wavelength. |

This data is representative of various functionalized quinoxaline amine derivatives and serves as an illustrative guide for the potential properties of materials derived from this compound.

Role in Polymer Chemistry and Advanced Polymeric Systems

The incorporation of specific functional moieties into polymer backbones is a fundamental strategy for creating advanced materials with tailored properties. The this compound molecule possesses a primary aromatic amine group, which is a versatile functional handle for polymerization reactions.

Although direct polymerization of this compound into advanced polymeric systems is not widely documented in current literature, its structure suggests several potential routes for integration. The primary amine can react with carboxylic acid dichlorides or dianhydrides through polycondensation reactions to form polyamides and polyimides, respectively. These polymers often exhibit high thermal stability and mechanical strength. The inclusion of the bulky, rigid quinoxaline unit into the polymer backbone would likely enhance these properties and could also impart desirable optoelectronic characteristics to the final material.

Furthermore, the amine group can serve as an initiator for ring-opening polymerizations (ROP) of cyclic monomers, such as N-carboxyanhydrides (NCAs), leading to the synthesis of polypeptides. This "grafting-from" approach would result in polymers with a quinoxaline core at one end, potentially influencing the self-assembly and biological interactions of the resulting macromolecules. The "normal amine mechanism" (NAM) is a common pathway for such polymerizations, where the amine initiates the reaction, leading to controlled polymer growth.

While the direct application of this compound as a monomer or initiator remains an area for future exploration, the principles of polymer chemistry strongly support its potential for creating novel functional polymers.

Sensing and Imaging Applications

Quinoxaline derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical sensors and imaging agents. The fluorescence of these compounds is often sensitive to the local chemical environment, such as polarity, pH, and the presence of specific analytes.

Research on aminoquinoxaline-based systems has demonstrated their utility as dual colorimetric and fluorescent sensors for pH. For example, a push-pull quinoxaline bearing (3-aminopropyl)amino substituents was developed as a pH indicator for acidic aqueous solutions (pH 1-5). The protonation of the amine groups alters the ICT characteristics of the molecule, resulting in observable shifts in both its absorption and emission spectra.

Similarly, other quinoxaline derivatives have been investigated for the detection of biogenic amines, which are important indicators of food spoilage. The protonated forms of 1,2-dihydroquinoxaline derivatives with aggregation-induced emission (AIE) characteristics can detect amine vapors at very low concentrations. Upon exposure to amines, the sensor is deprotonated, leading to a distinct color change and a "turn-on" of fluorescence.

Given these precedents, this compound holds promise as a core structure for new sensing probes. The 5-amino group can act as a binding site or a protonation site, modulating the electronic properties of the quinoxaline fluorophore in response to external stimuli. Its relatively simple structure could be further functionalized to create selective sensors for metal ions, anions, or biologically relevant molecules.

| Sensor Type | Analyte | Principle of Detection |

| pH Sensor | H+ | Protonation of the amino group alters the intramolecular charge transfer, causing a shift in absorption and fluorescence. |

| Amine Vapor Sensor | Biogenic Amines | Deprotonation of a pre-protonated quinoxaline derivative by amine vapors, leading to a color change and fluorescence "turn-on". |

| Potential Metal Ion Sensor | Metal Cations | The amino and quinoxaline nitrogen atoms could act as a chelating site, leading to changes in fluorescence upon metal binding. |

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Quinoxaline derivatives have been extensively studied for this purpose.

The effectiveness of quinoxaline-based inhibitors is attributed to the presence of the nitrogen atoms in the quinoxaline ring and any functional groups attached to it. The 5-amino group in this compound would be expected to enhance its performance as a corrosion inhibitor. The nitrogen atoms can act as active centers for adsorption onto a metal surface like steel.

Studies on various quinoxaline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer. The mechanism can involve both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the heteroatoms and the metal's d-orbitals.

Research on quinoxaline-based propanone derivatives has demonstrated their ability to retard the corrosion rate of mild steel in 1 M HCl. Electrochemical impedance spectroscopy (EIS) and Tafel polarization measurements confirmed their inhibitive action. While this compound itself has not been the specific subject of extensive published corrosion studies, its structural features align perfectly with those of known effective quinoxaline-based corrosion inhibitors.

| Inhibitor Type | Metal | Medium | Inhibition Efficiency (Typical) | Adsorption Mechanism |

| Quinoxaline Derivatives | Mild Steel | 1 M HCl | >90% at optimal concentration | Chemisorption and Physisorption |

| Propanone Derivatives of Quinoxalin | Mild Steel | 1 M HCl | High | Mixed-type inhibition, follows Langmuir isotherm |

Functionalization of Adsorbent Materials for Environmental Remediation

The removal of toxic pollutants, such as heavy metal ions, from wastewater is a critical environmental challenge. A promising approach involves the use of solid adsorbent materials functionalized with specific chemical groups that can bind to the target pollutants. Amine-functionalized materials have proven to be highly effective for this purpose due to the strong affinity of amine groups for many heavy metal ions.

While there is no specific literature detailing the use of this compound for functionalizing adsorbent materials, its chemical structure makes it a suitable candidate for such applications. The primary amine group can be covalently grafted onto the surface of support materials like silica, activated carbon, or porous polymers. This can be achieved through various chemical reactions, for instance, by first modifying the surface with a group that can react with the amine, such as an epoxide or an alkyl halide.

The resulting amine-functionalized adsorbent would be capable of removing heavy metal ions like Cu(II), Pb(II), and Cd(II) from aqueous solutions through chelation. The nitrogen atoms of the amine group and potentially the quinoxaline ring could coordinate with the metal ions, effectively sequestering them from the water. The efficiency of such an adsorbent would depend on factors like the density of the grafted amine groups, the pH of the solution, and the nature of the porous support.

The general strategy of using amine-functionalized adsorbents is well-established, and the unique electronic and chelating properties of the quinoxaline moiety could offer advantages in terms of selectivity or adsorption capacity compared to simpler aliphatic or aromatic amines. This remains a promising, yet largely unexplored, area of research for this compound.

Future Research Directions and Translational Challenges

Development of Novel and Sustainable Synthetic Routes for Specific Isomers

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a method that can require high temperatures and harsh acidic catalysts. nih.gov Future research must prioritize the development of more efficient and environmentally friendly synthetic pathways for 2,3-Dimethylquinoxalin-5-amine and its specific isomers.

Key areas for development include:

Green Chemistry Protocols: The adoption of green synthetic methods, such as using recyclable catalysts like alumina-supported heteropolyoxometalates or clay-based reagents (e.g., bentonite (B74815) K-10), can offer significant advantages. nih.govmdpi.com These approaches often proceed at room temperature, reduce waste, avoid hazardous reagents, and can lead to high yields, making the production process more cost-effective and sustainable. nih.govmdpi.comudayton.edu

Microwave-Assisted Synthesis: This technique has proven effective for synthesizing quinoxaline derivatives, offering the potential for higher yields compared to traditional reflux methods. udayton.edu Applying this to the synthesis of this compound could accelerate the creation of compound libraries for screening.

Multi-Component Reactions (MCRs): Advanced MCRs, such as the Ugi-Azide reaction, allow for the construction of complex molecular scaffolds in a single step. nih.gov Adapting such methodologies could provide a concise route to novel analogs of this compound, enabling rapid diversification of the core structure for structure-activity relationship (SAR) studies. nih.gov

A comparative table of synthetic methodologies highlights the trend towards more sustainable practices.

| Methodology | Key Features | Advantages |

| Traditional Condensation | Reaction of 1,2-diamines and 1,2-dicarbonyls. nih.gov | Well-established and versatile. |

| Green Synthesis (e.g., Clay-10) | Uses inexpensive, reusable catalysts at room temperature. mdpi.com | Environmentally friendly, low cost, high yield. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. udayton.edu | Rapid, potentially higher yields than reflux. udayton.edu |

| Multi-Component Reactions | Combines multiple reactants in a single step to build complexity. nih.gov | High efficiency, rapid library generation. nih.gov |

Comprehensive Biological Profiling and Advanced Preclinical Investigations

While the broader quinoxaline class exhibits a wide spectrum of biological activities—including anticancer, antiviral, and kinase inhibition—the specific biological profile of this compound remains largely unexplored. mdpi.comnih.govnih.gov Future research should focus on a systematic and thorough evaluation of its therapeutic potential.

A focused research plan should include:

Broad-Spectrum Activity Screening: Initial high-throughput screening against diverse biological targets is necessary. Quinoxaline derivatives have shown promise as inhibitors of enzymes like VEGFR-2, apoptosis signal-regulated kinase 1 (ASK1), and STAT3, and as antagonists for receptors like TLR7. nih.govnih.govrsc.orgmdpi.com

Mechanism of Action Studies: For any identified activities, detailed mechanistic investigations are crucial. For instance, if antiproliferative effects are observed, studies should clarify the mechanism, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. nih.govrsc.orgmdpi.com Studies on related quinoxaline-6-amine analogs have demonstrated that they can induce apoptosis through caspase activation and PARP cleavage. nih.gov

Advanced Preclinical Models: Promising lead compounds based on the this compound scaffold should be advanced into more complex preclinical models. This includes testing in various human cancer cell lines, evaluating efficacy in animal models of disease, and conducting preliminary pharmacokinetic assessments. nih.govbenthamdirect.com

Advanced In Silico Approaches for Rational Drug Design and Mechanism Elucidation

Computational tools are indispensable for accelerating drug discovery and minimizing the costs associated with trial-and-error laboratory work. geneonline.com Applying these methods to this compound can guide the rational design of more potent and selective analogs.

Key computational strategies include:

Molecular Docking: This technique can predict the binding interactions of this compound derivatives with the active sites of target proteins. rsc.orgmdpi.com It helps in understanding the structural basis of activity and in designing modifications to enhance binding affinity. mdpi.comresearchgate.net

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new compounds with improved properties. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for early-stage evaluation of drug-likeness. rsc.orgresearchgate.net This helps to flag compounds with potentially unfavorable pharmacokinetic profiles or toxicity issues before significant resources are invested. rsc.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties, molecular orbitals, and thermodynamic stability of the compounds, further refining the design process. rsc.orgnih.gov

Exploration of Undiscovered Application Domains

While the primary focus for quinoxaline derivatives has been therapeutic, their unique electronic and structural properties suggest potential in other fields. udayton.edubeilstein-journals.org Future research should not be limited to medicine and should explore these novel application domains.

Potential non-medical applications include:

Materials for Electronics: Quinoxaline derivatives are noted for their strong electron-accepting ability and efficient charge transport properties. beilstein-journals.org This makes them attractive candidates for use as electron-transporting materials or auxiliary acceptors in organic electronic devices, such as Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.org

Food Additives: Certain quinoxaline structures, specifically pyridazinoquinoxalines, have found use as food additives, indicating a potential for applications in food science and technology. udayton.edu

Fluorescent Imaging Agents: The quinoxaline core can be incorporated into metal complexes (e.g., with Europium or Indium) to create agents with enhanced fluorescence, which could be exploited for developing new biological imaging tools. nih.gov

Strategies for Enhancing Selectivity and Addressing Toxicity in Therapeutic Development

A significant hurdle in the development of quinoxaline-based therapeutics is managing their toxicity. mdpi.combenthamdirect.com Many promising anticancer quinoxaline compounds have been discontinued (B1498344) due to high toxicity profiles. mdpi.com Therefore, a central challenge is to design molecules that are highly selective for their intended target, thereby minimizing off-target effects and associated toxicity.

Future strategies should incorporate:

Designing for Selectivity: Structure-based drug design can be employed to create analogs that exploit subtle differences between the target protein and related off-targets. For example, designing inhibitors that specifically target the hypoxic microenvironment of solid tumors can enhance selectivity and reduce systemic toxicity. nih.gov

Early Toxicity Screening: Integrating in silico toxicity predictions and early in vitro cytotoxicity assays (against both cancerous and normal cell lines) is crucial. nih.govrsc.org Calculating a selectivity index (SI), which compares the cytotoxic concentration to the effective therapeutic concentration, can help prioritize compounds with a favorable safety window. nih.gov

Metabolic Profiling: Understanding the metabolic fate of this compound is essential. Docking studies against metabolic enzymes like cytochrome P450 can help predict potential drug-drug interactions and metabolic liabilities. rsc.org

Hybrid Molecule Approach: Creating hybrid molecules by combining the quinoxaline scaffold with other pharmacophores is a strategy to enhance efficacy and potentially reduce toxicity. benthamdirect.com

By systematically pursuing these research directions and addressing the associated challenges, the scientific community can unlock the full potential of this compound, paving the way for its application in next-generation therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-Dimethylquinoxalin-5-amine to improve yield and purity?

- Methodological Answer : Utilize a two-step protocol involving NaOCl/Et₃N-mediated coupling at 0°C, followed by room-temperature stirring. Monitor reaction progress via TLC and purify using gravitational column chromatography (eluent: hexane/ethyl acetate). For example, derivatives like 5b and 5f achieved >95% purity using this approach .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C-NMR (e.g., δ 2.67 ppm for methyl groups in 5b ), HRMS (e.g., [M+H]⁺ at 361.1678 for 5b ), and IR (e.g., 1529 cm⁻¹ for aromatic C=C). Cross-validate spectral data against computational predictions (e.g., DFT calculations) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin/eye contact. For spills, neutralize with inert adsorbents and dispose of waste via certified biohazard contractors. Refer to SDS guidelines for emergency measures (e.g., 15-minute eye rinsing) .

Advanced Research Questions

Q. How do substituent variations at the quinoxaline core influence the electronic and steric properties of this compound derivatives?

- Methodological Answer : Compare substituent effects using NMR chemical shifts (e.g., δ 2.49 ppm for 5f ’s methyl vs. δ 2.67 ppm in 5b ) and Hammett constants . Chloro-substituted derivatives (e.g., 5f ) exhibit enhanced electron-withdrawing effects, altering reactivity in downstream applications .

Q. What computational strategies are recommended to predict the bioactivity of this compound derivatives against target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities, followed by MD simulations (100 ns trajectories) to evaluate stability. Validate with in vitro assays (e.g., enzyme inhibition) to correlate docking scores with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across different assays for this compound derivatives?

- Methodological Answer : Apply triangulation (e.g., combine SPR, fluorescence quenching, and enzymatic assays) to cross-validate results. Use Bayesian statistics to account for variability in assay conditions (e.g., pH, temperature) and identify outliers .

Q. What methodological approaches ensure reproducibility in the synthesis of halogenated derivatives of this compound?

- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry of NaOCl, solvent ratios) and employ controlled atmosphere techniques (e.g., argon purge) to minimize oxidation. Characterize intermediates via LC-MS before proceeding to final steps .

Q. How can researchers validate the interaction mechanisms between this compound and biological targets using in silico and in vitro methods?

- Methodological Answer : Integrate free-energy perturbation (FEP) calculations to map binding hotspots, with experimental validation via isothermal titration calorimetry (ITC) . For example, FEP-predicted ΔG values should align with ITC-derived Kd measurements within ±1 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.